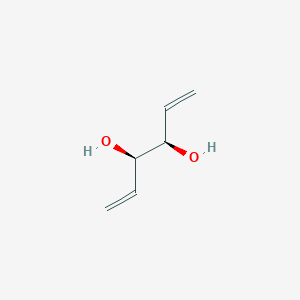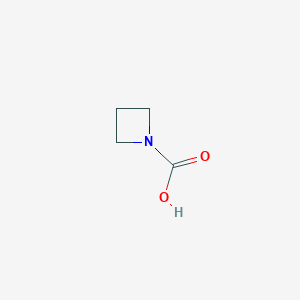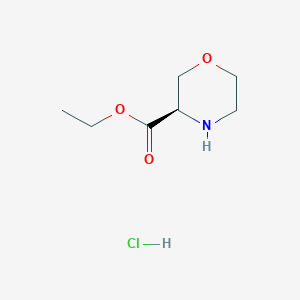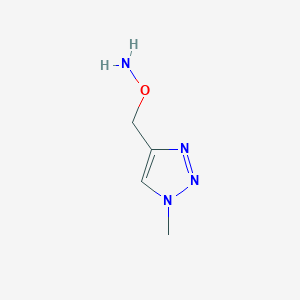
Boronic acid, (2-methylpentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpentyl)boronic acid is an organoboron compound with the molecular formula C6H15BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical processes, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Methylpentyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes followed by oxidation. For instance, the hydroboration of 2-methyl-1-pentene with diborane (B2H6) or borane (BH3) can yield the corresponding boronic acid after oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. The dehydration of boric acid with alcohols forms borate esters, which can then be converted to boronic acids through hydrolysis . This method is scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methylpentyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert it to boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Diborane (B2H6) or borane (BH3).
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(2-Methylpentyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Methylpentyl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (2-Methylpentyl)boronic acid is unique due to its specific alkyl group, which imparts distinct reactivity and steric properties compared to other boronic acids. For instance, phenylboronic acid has an aromatic ring, making it more suitable for reactions requiring aromaticity, while (2-Methylpentyl)boronic acid is more suited for reactions needing aliphatic chains .
Propiedades
Número CAS |
89585-04-6 |
|---|---|
Fórmula molecular |
C6H15BO2 |
Peso molecular |
130.00 g/mol |
Nombre IUPAC |
2-methylpentylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-3-4-6(2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 |
Clave InChI |
FYDSTEQOOILTOM-UHFFFAOYSA-N |
SMILES canónico |
B(CC(C)CCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)



![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)

![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)


